molecular formula C7H16ClN B13838216 Mepiquat-D16 chloride

Mepiquat-D16 chloride

Cat. No.: B13838216
M. Wt: 165.76 g/mol
InChI Key: VHOVSQVSAAQANU-VHHDFVNNSA-M
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Description

Mepiquat-D16 chloride: is an isotope-labeled analog of the plant growth regulator, mepiquat chloride. It is commonly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides. The compound has the empirical formula C7D16ClN and a molecular weight of 165.76 .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

165.76 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1,1-bis(trideuteriomethyl)piperidin-1-ium;chloride

InChI

InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2;

InChI Key

VHOVSQVSAAQANU-VHHDFVNNSA-M

Isomeric SMILES

[2H]C1(C(C([N+](C(C1([2H])[2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].[Cl-]

Canonical SMILES

C[N+]1(CCCCC1)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Mepiquat-D16 chloride is synthesized by introducing deuterium atoms into the structure of mepiquat chloride. The synthesis involves the reaction of 1,1-dimethylpiperidinium chloride with deuterium gas under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and controlled reaction conditions to ensure the complete substitution of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: Mepiquat-D16 chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinium compounds .

Mechanism of Action

Mepiquat-D16 chloride exerts its effects by inhibiting the activity of gibberellin, a plant hormone involved in cell elongation. This inhibition leads to reduced vegetative growth and shorter plant stature. The compound affects the signaling pathways and disturbs gibberellin homeostasis by upregulating site-specific genes . Additionally, it enhances carbohydrate metabolism and sucrose-related enzyme activity, leading to improved source-sink relationships and increased crop yields .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Mepiquat-D16 chloride in environmental or biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity for deuterated compounds. Isotopic dilution using deuterated internal standards (e.g., Mepiquat-d3) minimizes matrix effects . For validation, ensure calibration curves span 1–1000 ng/mL with R² > 0.99, and include recovery tests (80–120%) in spiked matrices like soil or plasma .

Q. How can researchers synthesize this compound with high isotopic purity?

  • Methodological Answer : Synthesis involves quaternizing piperidine-d16 with methyl chloride under anhydrous conditions. Critical steps include:

  • Using deuterium-enriched reagents (≥99 atom% D) to minimize proton exchange .
  • Monitoring reaction progress via nuclear magnetic resonance (NMR) to confirm deuteration at the 1,1-dimethylpiperidinium positions .
  • Purification via recrystallization in deuterated solvents (e.g., D2O) to achieve >99% isotopic purity .

Q. What protocols ensure stable storage of this compound standards?

  • Methodological Answer : Store lyophilized standards at ≤-20°C in amber vials to prevent photodegradation. For aqueous solutions, acidify to pH 3–4 with DCl to stabilize the quaternary ammonium structure. Regularly validate stability using LC-MS/MS over 12–24 months .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetics compared to non-deuterated analogs?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) reduce metabolic clearance rates. To study this:

  • Conduct parallel in vitro assays with liver microsomes, comparing half-life (t½) of this compound vs. non-deuterated Mepiquat chloride.
  • Use high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites .
  • Note: KIE is temperature-dependent; maintain 37°C during assays to mimic physiological conditions .

Q. What experimental designs address contradictions in neurotoxicity data for this compound across rodent models?

  • Methodological Answer : Discrepancies in LD50 values (e.g., rat vs. mouse) may stem from species-specific blood-brain barrier permeability. Mitigate this by:

  • Incorporating pharmacokinetic modeling to correlate plasma and brain tissue concentrations .
  • Applying Dunnett’s multiple comparison test to differentiate treatment groups from controls in neurobehavioral assays .
  • Validate findings using immunohistochemistry to assess neuronal apoptosis markers (e.g., caspase-3) .

Q. How can isotopic tracing with this compound elucidate its mechanism as a plant growth regulator?

  • Methodological Answer : Use hydroponic systems to expose plants (e.g., cotton) to deuterated this compound. Key steps:

  • Track deuterium incorporation into gibberellin biosynthesis pathways via gas chromatography-MS (GC-MS).
  • Compare gene expression profiles (RNA-seq) of treated vs. untreated plants to identify downregulated genes (e.g., GA20ox) .
  • Correlate isotopic distribution with growth inhibition using regression models (R² ≥ 0.95) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported environmental half-lives of this compound?

  • Methodological Answer : Variability arises from soil organic matter (SOM) content and pH. Standardize tests by:

  • Using Organization for Economic Co-operation and Development (OECD) Guideline 307: Aerobic/Anaerobic Soil Degradation.
  • Control SOM at 2–4% and pH 6.5–7.5 across experiments.
  • Apply Cox proportional hazards models to quantify degradation rate dependencies on soil parameters .

Key Considerations for Reproducibility

  • Synthesis : Document deuterium exchange rates in solvents (e.g., D2O vs. H2O) to prevent isotopic dilution .
  • Toxicology : Adhere to OECD Good Laboratory Practice (GLP) for in vivo studies, including QA-statement certification .
  • Data Reporting : Follow Beilstein Journal guidelines: Place extended datasets (e.g., NMR spectra) in supplementary materials .

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